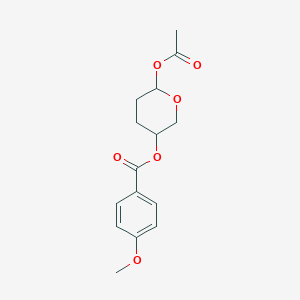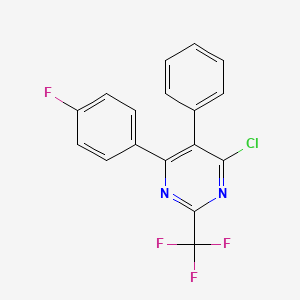
Acetic acid;3-propan-2-yloxan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3-propan-2-yloxan-2-ol is a chemical compound with the molecular formula C10H20O4 It is known for its unique structure, which combines the properties of acetic acid and oxan-2-ol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-propan-2-yloxan-2-ol typically involves the esterification of acetic acid with propanol in the presence of a catalyst. Common catalysts used for this reaction include ion exchange resins, zeolites, and supported molybdena catalysts . The reaction conditions often involve a controlled temperature and pressure to optimize the yield and selectivity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of heterogeneous catalysts, such as supported molybdena on alumina or ceria, is common in industrial processes due to their reusability and non-toxic nature .
化学反応の分析
Types of Reactions
Acetic acid;3-propan-2-yloxan-2-ol undergoes various chemical reactions, including:
Esterification: The formation of esters through the reaction with alcohols.
Oxidation: The conversion of the compound into corresponding aldehydes or ketones.
Reduction: The reduction of the compound to form alcohols.
Substitution: The replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like sulfuric acid for esterification reactions. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions include esters, aldehydes, ketones, and alcohols. The specific products depend on the reaction conditions and the reagents used.
科学的研究の応用
Acetic acid;3-propan-2-yloxan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;3-propan-2-yloxan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or altering cellular signaling pathways. The exact mechanism depends on the context of its application and the specific biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to acetic acid;3-propan-2-yloxan-2-ol include other esters and oxan-2-ol derivatives. Examples include:
Ethyl acetate: An ester commonly used as a solvent.
Propyl acetate: Another ester with similar properties and applications.
Oxan-2-ol derivatives: Compounds with variations in the alkyl chain length or functional groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of acetic acid and oxan-2-ol structures. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
645413-24-7 |
|---|---|
分子式 |
C10H20O4 |
分子量 |
204.26 g/mol |
IUPAC名 |
acetic acid;3-propan-2-yloxan-2-ol |
InChI |
InChI=1S/C8H16O2.C2H4O2/c1-6(2)7-4-3-5-10-8(7)9;1-2(3)4/h6-9H,3-5H2,1-2H3;1H3,(H,3,4) |
InChIキー |
MACQVTTTXGHMHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCCOC1O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)



![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)

![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)

